An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
(2-Fluoro-4-methoxyphenyl)methanamine , a fluorinated aromatic amine, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a valuable scaffold for the synthesis of novel compounds with tailored biological activities and material characteristics. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and key applications, offering a technical resource for researchers in drug discovery and chemical synthesis.
Physicochemical Properties
(2-Fluoro-4-methoxyphenyl)methanamine is typically handled as its hydrochloride salt for improved stability and ease of handling. The physicochemical properties of the parent amine and its hydrochloride salt are crucial for its application in synthesis and formulation.
| Property | Value | Source/Comment |
| Chemical Name | (2-Fluoro-4-methoxyphenyl)methanamine | IUPAC |
| Synonyms | 2-Fluoro-4-methoxybenzylamine | |
| CAS Number | 937783-85-2 (Hydrochloride) | [1][2] |
| Molecular Formula | C₈H₁₀FNO | [3] |
| Molecular Weight | 155.17 g/mol | [3] |
| Appearance | White to off-white solid (Hydrochloride) | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis and Reaction Pathways
The synthesis of (2-Fluoro-4-methoxyphenyl)methanamine is most commonly achieved through the reduction of the corresponding benzonitrile precursor, 2-fluoro-4-methoxybenzonitrile. This transformation is a cornerstone of amine synthesis and can be accomplished via several reliable methods. The choice of reducing agent is critical and is dictated by factors such as scale, available equipment, and desired chemoselectivity.
Caption: Synthetic route to (2-Fluoro-4-methoxyphenyl)methanamine.
Synthesis of 2-Fluoro-4-methoxybenzonitrile (Precursor)
The precursor, 2-fluoro-4-methoxybenzonitrile, is a critical starting material. While commercially available, understanding its synthesis provides deeper insight into the overall process. A common route involves the cyanation of a suitable aromatic halide.
Reduction of 2-Fluoro-4-methoxybenzonitrile to (2-Fluoro-4-methoxyphenyl)methanamine
The conversion of the nitrile to the primary amine is a key transformation. Two robust and widely used methods are presented below.
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[1][4] This method is often preferred for its high yields and relatively fast reaction times on a laboratory scale.
Experimental Protocol:
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Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.
-
Reagent Preparation: A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) is prepared in the reaction flask and cooled to 0 °C in an ice bath.[5]
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Addition of Nitrile: A solution of 2-fluoro-4-methoxybenzonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup (Fieser Method): The reaction mixture is cooled to 0 °C, and the excess LAH is cautiously quenched by the sequential and dropwise addition of:
-
Isolation: The resulting granular precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (2-Fluoro-4-methoxyphenyl)methanamine.
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Purification (as Hydrochloride Salt): For purification and improved stability, the crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Workflow for LiAlH₄ reduction of 2-fluoro-4-methoxybenzonitrile.
For larger-scale synthesis, catalytic hydrogenation using Raney® Nickel is a more practical and safer alternative to LAH. This method avoids the handling of pyrophoric hydrides and simplifies the workup procedure.
Experimental Protocol:
-
Apparatus Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask suitable for balloon hydrogenation) is charged with 2-fluoro-4-methoxybenzonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: A catalytic amount of water-wet Raney® Nickel (typically 5-10 wt%) is carefully added to the reaction mixture.
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Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi, or a hydrogen balloon). The reaction mixture is then agitated (stirred or shaken) at room temperature or with gentle heating until the uptake of hydrogen ceases. Reaction progress should be monitored by TLC or GC-MS.
-
Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.
-
Isolation: The filtrate is concentrated under reduced pressure to afford the crude amine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt as described in Method A.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for confirming the structure and purity of (2-Fluoro-4-methoxyphenyl)methanamine. While specific spectra are often proprietary to commercial suppliers, the expected spectral features are outlined below based on the compound's structure and data from analogous compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. - A singlet or broad singlet for the -CH₂- protons of the benzylamine moiety. - A singlet for the -OCH₃ protons. - A broad singlet for the -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | - Aromatic carbons showing characteristic chemical shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. - Signals for the benzylic carbon (-CH₂-), the methoxy carbon (-OCH₃), and other aromatic carbons with smaller C-F coupling constants. |
| FT-IR | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). - C-H stretching vibrations of the aromatic ring and the CH₂ and CH₃ groups. - C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. - A strong C-O stretching vibration for the methoxy group. - A C-F stretching vibration. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (155.17 g/mol ). - Characteristic fragmentation patterns, including the loss of the amino group and cleavage of the benzylic C-C bond. |
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling (2-Fluoro-4-methoxyphenyl)methanamine and its precursors. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds suggest the following:
-
Hazards: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Fluorinated organic compounds may have unique toxicological properties. The hydrochloride salt is likely to be a skin and eye irritant.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]
For detailed safety information, it is imperative to consult the specific Safety Data Sheet provided by the supplier.
Applications in Research and Development
The unique substitution pattern of (2-Fluoro-4-methoxyphenyl)methanamine makes it a valuable intermediate in several areas of chemical research:
-
Medicinal Chemistry: The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy and amine groups provide handles for further chemical modification. This scaffold has been explored in the development of agents targeting the central nervous system.[8]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a building block for novel pesticides and herbicides.
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Materials Science: Aromatic amines are precursors to a wide range of polymers, dyes, and other functional materials. The fluorine and methoxy substituents can be used to fine-tune the electronic and physical properties of these materials.
Conclusion
(2-Fluoro-4-methoxyphenyl)methanamine is a key synthetic intermediate with significant potential in drug discovery and materials science. A thorough understanding of its chemical properties, reliable synthetic routes, and proper handling procedures is essential for its effective utilization in research and development. This guide provides a foundational technical overview to aid scientists in harnessing the potential of this versatile chemical building block.
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